molecular formula C19H30NaO5S B1511414 CID 71308430 CAS No. 22229-22-7

CID 71308430

Cat. No. B1511414
CAS RN: 22229-22-7
M. Wt: 393.5 g/mol
InChI Key: FIQFEPBTTJDSMK-RAINVEOOSA-N
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Description

CID 71308430, also known as ML-792, is a chemical compound that has gained attention in the scientific community due to its potential use as a research tool. It belongs to the class of small molecules called bromodomain and extra-terminal (BET) inhibitors, which have been shown to modulate gene expression by inhibiting the activity of BET proteins. In

Mechanism of Action

CID 71308430 works by inhibiting the activity of BET proteins, which are involved in the regulation of gene expression. Specifically, BET proteins bind to acetylated lysine residues on histones, which are proteins that help package DNA into a compact structure. This binding allows BET proteins to recruit other proteins that promote the transcription of nearby genes. By inhibiting BET proteins, CID 71308430 can prevent the expression of specific genes, leading to the observed biological effects.
Biochemical and Physiological Effects
In addition to its effects on gene expression, CID 71308430 has been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the immune response by altering the expression of cytokines and other immune-related genes. In addition, CID 71308430 has been shown to improve cognitive function and enhance memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using CID 71308430 in lab experiments is its high purity and potency, which allows for precise control of the experimental conditions. Additionally, its specificity for BET proteins means that it can be used to study the effects of inhibiting specific genes or pathways. However, one limitation is that BET inhibitors like CID 71308430 may have off-target effects, meaning that they can also inhibit the activity of other proteins. This can make it difficult to interpret the results of experiments and to draw conclusions about the specific effects of CID 71308430.

Future Directions

There are many potential future directions for research involving CID 71308430. One area of interest is the development of more selective BET inhibitors that can target specific BET proteins or domains. Another area of interest is the use of CID 71308430 in combination with other drugs or therapies to enhance their efficacy. Additionally, further research is needed to fully understand the biological effects of CID 71308430 and to identify its potential applications in other areas of scientific research.
Conclusion
CID 71308430 is a promising tool for scientific research due to its ability to modulate gene expression by inhibiting the activity of BET proteins. While there are limitations to its use, such as off-target effects, its high potency and specificity make it a valuable tool for studying the effects of inhibiting specific genes or pathways. With further research, CID 71308430 may have even more potential applications in a variety of scientific research fields.

Scientific Research Applications

CID 71308430 has been shown to have potential applications in a variety of scientific research fields, including cancer research, immunology, and neurobiology. In cancer research, BET inhibitors like CID 71308430 have been shown to have anti-tumor effects by inhibiting the expression of oncogenes. In immunology, BET inhibitors have been shown to modulate the expression of cytokines and other immune-related genes. In neurobiology, BET inhibitors have been shown to improve cognitive function and enhance memory.

properties

InChI

InChI=1S/C19H30O5S.Na/c1-18-9-7-13(24-25(21,22)23)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18;/h12-16H,3-11H2,1-2H3,(H,21,22,23);/t12-,13-,14-,15-,16-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQFEPBTTJDSMK-RAINVEOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)OS(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)OS(=O)(=O)O.[Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745499
Record name PUBCHEM_71308430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 71308430

CAS RN

22229-22-7
Record name PUBCHEM_71308430
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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